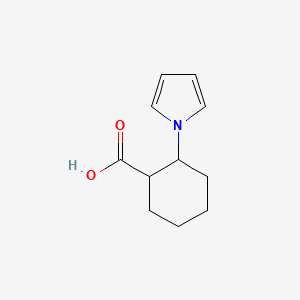
2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1342356-36-8 . It has a molecular weight of 193.25 . The IUPAC name for this compound is 2-(1H-pyrrol-1-yl)cyclohexanecarboxylic acid .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The InChI code for 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is 1S/C11H15NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14) .Physical And Chemical Properties Analysis
2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用
Synthesis of Complex Compounds
- A study describes a four-component reaction involving cyclohexyl isocyanide and pyrrole, leading to the synthesis of complex compounds like 2-alkanoyloxy (or benzoyloxy)-3-[cyclohexylimino(1H-pyrrol-2-yl)methyl]succinates in good yields (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).
Formation of Saturated Heterocycles
- Saturated heterocycles, important in chemical syntheses, are prepared from reactions involving carboxylic acids like 4-oxopentanoic acid and cyclic amino alcohols. This process produces structures like 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones (Kivelä et al., 2003).
Photocyclization Studies
- Photocyclization of substituted propenoic acid in a benzene-cyclohexane mixture yields compounds like phenanthro[2,1-b]thiophene-10-carboxylic acid. This demonstrates the potential of carboxylic acids in photochemical reactions (Tominagaxs et al., 1996).
Catalytic Applications
- Carboxylic acid-derived copper polymers have been synthesized and applied in the oxidation of cyclohexane. These polymers demonstrate significant catalytic activities, particularly in ionic liquid mediums (Hazra et al., 2016).
Pyrolysis Studies
- The pyrolysis of cyclohexane, a process relevant in energy and chemical industries, has been studied extensively. Research indicates that isomerization to 1-hexene is a dominant decomposition pathway, showcasing the role of cyclohexane derivatives in pyrolytic processes (Wang et al., 2012).
Synthesis of Pyrrole Derivatives
- Research has shown the successful cyclization of pyrrolidinocarboxamide derivatives, leading to the formation of 1H,4H-pyrazolo[4,3-b]pyrrolizine derivatives. This highlights the utility of pyrrole-containing carboxylic acids in synthesizing heterocyclic systems (Massa et al., 1990).
Safety and Hazards
The safety information for 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用機序
Mode of Action
A related study suggests that compounds with a similar structure may undergo c–c bond cleavage and new c–c and c–n bond formation . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the molecular structure.
Biochemical Pathways
The compound might be involved in the formation of new C–C and C–N bonds , which could potentially affect various biochemical pathways
Result of Action
Given the potential for C–C and C–N bond formation , it is plausible that the compound could induce structural changes at the molecular level, which could subsequently lead to cellular effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, it is known that it is stored at a temperature of 4°C , suggesting that low temperatures may be necessary for its stability.
特性
IUPAC Name |
2-pyrrol-1-ylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSWIAWKVXLJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid | |
CAS RN |
1342356-36-8 |
Source


|
| Record name | 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2412013.png)

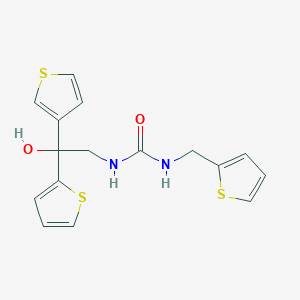
![2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2412019.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2412020.png)
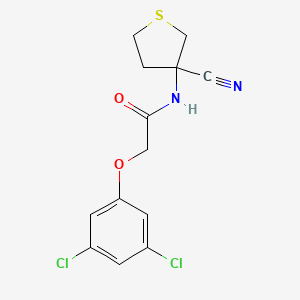
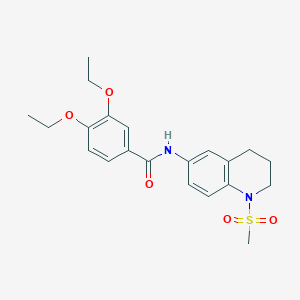
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)](/img/structure/B2412025.png)
![2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2412026.png)
![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)
![1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2412032.png)
![2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2412033.png)
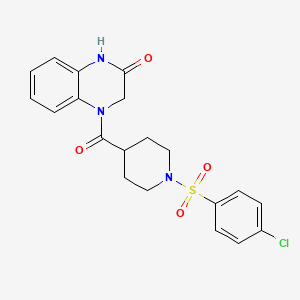
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2412035.png)